![molecular formula C21H28N6O B3154589 (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol CAS No. 779353-02-5](/img/structure/B3154589.png)
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol
描述
CDK-IN-6 是一种以其对细胞周期蛋白依赖性激酶 (CDK) 的抑制作用而闻名的化合物,特别是 CDK4 和 CDK6。这些激酶在调节细胞周期中起着至关重要的作用,其抑制一直是癌症治疗中的一个重要关注点。 CDK-IN-6 在临床前研究中显示出其通过诱导细胞周期停滞和凋亡来阻止癌细胞增殖的潜力 .
作用机制
CDK-IN-6 通过与 CDK4 和 CDK6 的 ATP 结合位点结合来发挥其作用,从而抑制其激酶活性。这种抑制阻止了视网膜母细胞瘤蛋白 (Rb) 的磷酸化,这是从细胞周期的 G1 期进入 S 期的关键步骤。结果,细胞无法通过细胞周期,导致细胞周期停滞和凋亡。 CDK-IN-6 的分子靶标包括 CDK4/6-Rb 途径,该途径在癌细胞中经常失调 .
准备方法
合成路线和反应条件
CDK-IN-6 的合成通常涉及一系列有机反应,包括缩合、环化和官能团修饰反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
CDK-IN-6 的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。连续流动合成和自动化反应器等技术可用于批量生产该化合物。 结晶和色谱等纯化方法用于获得高纯度的最终产物 .
化学反应分析
反应类型
CDK-IN-6 经历了几种类型的化学反应,包括:
氧化: 该反应可以修饰化合物上的官能团,可能改变其活性。
还原: 还原反应可用于修饰特定的官能团,增强化合物的稳定性或活性。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺类和硫醇类等亲核试剂。 反应条件通常涉及控制温度、惰性气氛和特定溶剂,以确保所需的转化 .
主要形成的产物
这些反应形成的主要产物通常是具有修饰官能团的 CDK-IN-6 衍生物。 这些衍生物可能表现出不同程度的抑制活性和对 CDK4 和 CDK6 的选择性,为进一步研究和开发提供了一系列化合物 .
科学研究应用
相似化合物的比较
CDK-IN-6 属于一类称为 CDK 抑制剂的化合物。类似的化合物包括:
帕博西利: 一种用于治疗乳腺癌的知名 CDK4/6 抑制剂。它与 CDK-IN-6 具有相似的作用机制,但在药代动力学特性和副作用方面可能有所不同。
利博西利: 另一种在乳腺癌治疗中具有临床应用的 CDK4/6 抑制剂。它与 CDK-IN-6 具有相似的结构,但可能表现出不同的选择性和效力。
CDK-IN-6 在其特定的结构特征和结合亲和力方面是独一无二的,这可能在选择性和功效方面相对于其他 CDK 抑制剂具有优势 .
生物活性
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol, commonly referred to as Dinaciclib, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are significant targets in cancer therapy. This article explores the biological activity of Dinaciclib, focusing on its mechanism of action, efficacy in various cancer models, and relevant clinical studies.
Property | Value |
---|---|
Molecular Formula | C21H28N6O2 |
Molecular Weight | 396.49 g/mol |
CAS Number | 779353-02-5 |
Melting Point | >78 °C (dec.) |
Solubility | Slightly soluble in chloroform and methanol |
Stability | Hygroscopic |
Dinaciclib functions primarily as a CDK inhibitor , targeting several CDKs including CDK1, CDK2, CDK5, and CDK9. The compound exhibits IC50 values of:
- CDK1 : 3 nM
- CDK2 : 1 nM
- CDK5 : 1 nM
- CDK9 : 4 nM
These values indicate a high potency against these kinases, which are critical for cell cycle progression and transcriptional regulation .
In Vitro Studies
In vitro studies have demonstrated that Dinaciclib effectively inhibits the proliferation of various cancer cell lines. For instance:
- MV4-11 Cell Line : Exhibited significant anti-proliferative activity with an IC50 value of less than 1 μM.
- PC-3 and MCF-7 Cells : Induced apoptosis with notable activation of caspase pathways .
In Vivo Studies
Dinaciclib has been evaluated in several animal models to assess its therapeutic potential:
- Xenograft Models : In models such as Colo205 and U87MG, Dinaciclib showed substantial tumor growth inhibition. The compound's pharmacokinetic properties were favorable, indicating good absorption and distribution profiles .
Clinical Trials
Dinaciclib has progressed through various phases of clinical trials:
- Phase I Trials : Focused on safety and tolerability in patients with advanced malignancies.
- Phase II Trials : Evaluated efficacy in specific hematologic malignancies, showing promising results particularly in acute myeloid leukemia (AML).
The outcomes indicated that Dinaciclib could lead to significant tumor shrinkage in some patients, with manageable side effects .
Case Studies
Several case studies highlight the effectiveness of Dinaciclib:
属性
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-17-15-24-27-19(23-14-16-6-5-9-22-13-16)12-20(25-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12-13,15,18,23,28H,2-4,7-8,10-11,14H2,1H3/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKFUJKFJMIJDX-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCCC4CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCC[C@H]4CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。